Methyl 4-((4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)carbamoyl)benzoate
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Description
Methyl 4-((4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C19H17F3N2O4 and its molecular weight is 394.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s known that such compounds typically interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating gene expression .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, often leading to changes in cellular function or metabolism .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic effect .
Result of Action
Similar compounds have been found to induce a range of effects at the molecular and cellular levels, often leading to observable changes in biological function or phenotype .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets and exerts its effects .
Properties
IUPAC Name |
methyl 4-[[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c1-28-18(27)14-6-4-13(5-7-14)17(26)24-15-8-2-12(3-9-15)10-16(25)23-11-19(20,21)22/h2-9H,10-11H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVTXPCMYRCOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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